4-(4-chlorobenzenesulfonyl)-2-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine
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Overview
Description
4-(4-chlorobenzenesulfonyl)-2-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl sulfonyl group, a methylphenyl group, and an oxazolyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-2-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.
Introduction of the sulfonyl group: This step involves the sulfonylation of the oxazole ring using a sulfonyl chloride reagent, such as 4-chlorobenzenesulfonyl chloride.
Attachment of the tetrahydrofuran-2-ylmethyl group: This can be done through a nucleophilic substitution reaction, where the oxazole derivative is reacted with a tetrahydrofuran-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzenesulfonyl)-2-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and oxazole positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(4-chlorobenzenesulfonyl)-2-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-2-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4′-Bis[(4-chlorophenyl)sulfonyl]-1,1′-biphenyl: This compound shares the chlorophenyl sulfonyl group but differs in its overall structure and properties.
4-(2-(2-chlorophenyl)-4-((4-chlorophenyl)sulfonyl)-1,3-oxazol-5-yl)morpholine: This compound has a similar oxazole ring and sulfonyl group but includes a morpholine moiety.
Uniqueness
4-(4-chlorobenzenesulfonyl)-2-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c1-14-5-2-3-7-18(14)19-24-21(20(28-19)23-13-16-6-4-12-27-16)29(25,26)17-10-8-15(22)9-11-17/h2-3,5,7-11,16,23H,4,6,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQIJDICXBIULM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NCC3CCCO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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